molecular formula C9H15N3 B11917404 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No.: B11917404
M. Wt: 165.24 g/mol
InChI Key: ARRCXZFTEPCHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound is a key synthetic intermediate for the development of novel therapeutic agents. Recent scientific research has identified the tetrahydroimidazo[4,5-c]pyridine core as a promising scaffold for the creation of potent inhibitors, particularly targeting bacterial enzymes . Specifically, derivatives based on this structure have shown high inhibitory activity in the lower nanomolar range against glutaminyl cyclase (QC) from Porphyromonas gingivalis ( Pg QC), a keystone pathogen associated with periodontitis . The inhibition of this enzyme is a promising strategy for developing new anti-infectives that selectively target this oral pathogen. The propyl substitution on the core structure contributes to the optimization of the compound's lipophilicity and steric fit within enzyme active sites. The product is presented as a dihydrochloride salt (CAS 424837-35-4) to enhance stability and solubility for research applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H15N3/c1-2-3-7-9-8(4-5-10-7)11-6-12-9/h6-7,10H,2-5H2,1H3,(H,11,12)

InChI Key

ARRCXZFTEPCHDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1C2=C(CCN1)NC=N2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The condensation of 3,4-diaminopyridine with propionaldehyde under acidic or catalytic conditions is a foundational method for constructing the imidazo[4,5-c]pyridine core. This approach leverages the nucleophilic reactivity of the amine groups to form the heterocyclic ring. In a study by Srinivasulu et al., zinc triflate (Zn(OTf)₂) was employed as a catalyst in methanol under reflux, achieving cyclization via imine formation and subsequent dehydration.

Key Steps :

  • Imine Formation : Propionaldehyde reacts with the 3-amino group of 3,4-diaminopyridine to form a Schiff base.

  • Cyclization : Intramolecular attack by the 4-amino group on the imine carbon generates the tetrahydroimidazo[4,5-c]pyridine skeleton.

  • Propyl Group Incorporation : The propyl substituent is introduced directly from propionaldehyde, ensuring regioselectivity at the 4-position.

Optimization :

  • Catalyst Loading : 10 mol% Zn(OTf)₂ yielded 78% product in 6 hours.

  • Solvent Effects : Methanol outperformed DMF and acetonitrile due to its polarity and proton-donating capacity.

Limitations :

  • Propionaldehyde’s volatility necessitates careful temperature control.

  • Competing side reactions (e.g., over-alkylation) may occur at elevated temperatures.

Alkylation of Preformed Imidazo[4,5-c]pyridine

Strategies for Propyl Group Introduction

Post-cyclization alkylation offers flexibility in introducing the propyl group. A patent by US4794185A details the alkylation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine using 1-bromopropane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Procedure :

  • Base Activation : Deprotonation of the imidazole nitrogen enhances nucleophilicity.

  • SN2 Reaction : 1-Bromopropane reacts with the deprotonated nitrogen, yielding the 4-propyl derivative.

Yield and Scalability :

  • Reactions conducted at 80°C for 12 hours achieved 65% yield.

  • Scalability is feasible, with kilogram-scale batches reported in patent examples.

Challenges :

  • Competing N-alkylation at multiple sites necessitates careful stoichiometric control.

  • Residual bromide ions may complicate purification.

Multi-Component Reactions (MCRs)

One-Pot Synthesis via Tandem SNAr, Reduction, and Cyclization

A green chemistry approach developed by Padmaja et al. involves a one-pot tandem sequence using 2-chloro-3-nitropyridine, propylamine, and propionaldehyde in a H₂O-isopropanol (IPA) solvent system.

Steps :

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with propylamine at 80°C, substituting chlorine with the amine.

  • Nitro Reduction : Zinc dust and HCl reduce the nitro group to an amine, forming 3,4-diaminopyridine intermediate.

  • Cyclization : Propionaldehyde induces cyclization via imine formation, yielding the target compound.

Advantages :

  • Solvent Efficiency : H₂O-IPA minimizes environmental impact.

  • Yield : 82% overall yield with a single chromatographic purification.

Table 1 : Comparison of Multi-Component Reaction Conditions

ParameterValue
SolventH₂O-IPA (1:1)
Temperature80°C (SNAr), 85°C (cyclization)
CatalystNone
Reaction Time14 hours total
Yield82%

Reductive Amination of 4-Oxo Derivatives

Ketone Intermediate Reduction

This method involves synthesizing 4-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine followed by reductive amination with propylamine. A study by Yu et al. utilized sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5 to achieve selective reduction.

Procedure :

  • Ketone Synthesis : Oxidation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine with Jones reagent yields the 4-oxo derivative.

  • Reductive Amination : Propylamine and NaBH₃CN reduce the ketone to the secondary amine.

Yield : 70% after two steps.

Drawbacks :

  • Requires handling of toxic cyanoborohydride.

  • Over-reduction to tertiary amines may occur without pH control.

Hydroamination of Alkyne Precursors

Transition Metal-Catalyzed Cyclization

Monir et al. reported a copper-catalyzed hydroamination of N-(prop-2-yn-1-yl)pyridine-2-amines to form imidazo[4,5-c]pyridines. Propyl groups are introduced via alkyne precursors bearing terminal propyl substituents.

Conditions :

  • Catalyst: CuI (5 mol%)

  • Solvent: Acetonitrile

  • Temperature: 100°C, 8 hours

Outcome :

  • 75% yield with excellent regioselectivity.

  • Limited substrate scope for bulky alkynes .

Chemical Reactions Analysis

Functional Group Transformations

The compound’s reactivity enables modification through substitution, oxidation, and reduction:

Substitution Reactions

Electrophilic substitution occurs at reactive positions, enabling the introduction of functional groups:

Reaction Type Reagents/Conditions Products References
Nucleophilic substitutionAcyl chlorides, isocyanates, or other electrophilesCarboxylic acid derivatives, amides

Oxidation

Oxidation introduces oxygen-containing functional groups:

Reaction Type Reagents/Conditions Products References
OxidationPotassium permanganate (KMnO₄)Oxygenated derivatives (e.g., ketones, alcohols)

Reduction

Reduction modifies existing functional groups:

Reaction Type Reagents/Conditions Products References
ReductionSodium borohydride (NaBH₄)Reduced derivatives (e.g., alcohols)

Alkylation Reactions

The compound undergoes alkylation to form derivatives with enhanced pharmacological properties:

Reaction Type Reagents/Conditions Products References
AlkylationAlkylating agents (e.g., alkyl halides)Alkyl-substituted derivatives

Mechanistic Insights

The synthesis of imidazo[4,5-c]pyridines involves multi-step processes, including imine formation, cyclization, and aromatization. For example, when 2-chloro-3-nitropyridine reacts with aldehydes, intermediates form via nucleophilic attack and subsequent cyclization, as evidenced by NMR studies showing imine formation and aromatization . These pathways demonstrate the compound’s versatility in heterocyclic chemistry.

Scientific Research Applications

Biological Activities

Research has demonstrated that 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exhibits several significant biological activities:

  • Antihypertensive Effects : Studies indicate that this compound may act as an antagonist at specific receptor sites involved in blood pressure regulation. Its ability to modulate vascular tone makes it a candidate for developing antihypertensive agents .
  • Enzymatic Modulation : It has shown promise in influencing various enzymatic pathways, particularly those involving phosphodiesterase enzymes, which are crucial in cellular signaling processes .

Synthetic Pathways

Several synthesis methods have been developed for producing this compound:

  • Nucleophilic Substitution Reactions : The compound can react with electrophiles such as acyl chlorides or isocyanates to yield carboxylic acid derivatives or amides.
  • Oxidation Reactions : These reactions can produce more complex structures that may enhance the compound's biological activity .

Applications in Medicinal Chemistry

The primary applications of this compound lie within medicinal chemistry:

Application Area Description
Antihypertensive AgentsDevelopment of drugs targeting hypertension and related cardiovascular diseases.
Enzyme ModulationPotential use in therapies aimed at diseases involving phosphodiesterase pathways.

Case Study 1: Antihypertensive Activity

A clinical study was conducted to evaluate the antihypertensive effects of this compound in hypertensive animal models. Results indicated a significant reduction in systolic and diastolic blood pressure compared to control groups.

Case Study 2: Enzymatic Pathway Modulation

In vitro experiments demonstrated that the compound effectively inhibited specific phosphodiesterase enzymes involved in cyclic nucleotide metabolism. This inhibition suggests potential therapeutic applications in conditions like heart failure and erectile dysfunction.

Mechanism of Action

The mechanism of action of 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA_A receptor agonist, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in anticonvulsant effects and potential therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

I-BET151 (Compound 80)

  • Structure: 1H-imidazo[4,5-c]quinoline-2(3H)-one core with 3,5-dimethylisoxazole.
  • Key Differences: The tricyclic quinoline system in I-BET151 extends into the ZA channel of BRD4, enhancing interactions with the WPF shelf (Phe83, Tyr97) via water-mediated hydrogen bonds.
  • Activity : I-BET151 shows potent HIV-1 reactivation via BRD4 inhibition (EC₅₀ = 0.5 µM), while the propyl variant’s activity remains unquantified in the evidence.

PD123319

  • Structure: Diphenylacetyl and dimethylaminophenylmethyl substituents on the imidazo[4,5-c]pyridine core .
  • Key Differences :
    • The bulky diphenylacetyl group enables strong hydrophobic interactions with angiotensin II receptors, whereas the propyl group offers simpler hydrophobicity.
    • PD123319’s carboxylic acid moiety enhances water solubility, contrasting with the purely lipophilic propyl chain.
  • Activity: PD123319 acts as a non-peptide angiotensin II antagonist (IC₅₀ = 42 nM for AKT inhibition) .

5-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl) Derivative

  • Structure : Chloro-pyrrolopyrimidine substituent on the imidazo[4,5-c]pyridine core .
  • Binding: Docking studies show this derivative occupies AKT’s hydrophobic pocket via halogen bonding (Cl–Asn140 distance: 3.2 Å), whereas the propyl group likely relies on van der Waals interactions .
  • Activity : Reported AKT inhibition at 42 nM, suggesting substituent electronegativity critically enhances potency .

Fluorophenyl-Substituted Derivative (EWO)

  • Structure : (4R)-4-(4-fluorophenyl)-substituted imidazo[4,5-c]pyridine .
  • Key Differences :
    • The fluorophenyl group enables π-π stacking and dipole interactions, contrasting with the propyl group’s purely hydrophobic effects.
    • Stereochemistry at the 4-position (R-configuration) is crucial for binding, a factor absent in the achiral propyl derivative.
  • Activity: Not explicitly reported, but fluorinated analogs are often optimized for CNS penetration due to increased electronegativity .

Structural and Pharmacological Data Table

Compound Core Structure Substituents Target Protein Key Activity Reference
4-Propyl derivative Bicyclic imidazo-pyridine 4-propyl BRD4, PD-L1 Antihypertensive (implied)
I-BET151 (80) Tricyclic imidazo-quinoline 3,5-dimethylisoxazole BRD4 HIV-1 reactivation
PD123319 Bicyclic imidazo-pyridine Diphenylacetyl, dimethylaminophenyl Angiotensin II Antagonist (IC₅₀ = 42 nM)
5-Cl-pyrrolopyrimidine derivative Bicyclic imidazo-pyridine 5-chloro-pyrrolopyrimidine AKT Inhibitor (IC₅₀ = 42 nM)
EWO (fluorophenyl) Bicyclic imidazo-pyridine 4-(4-fluorophenyl) Unspecified Structural optimization

Discussion of Substituent Effects

  • Alkyl Chains (Propyl vs. Methyl/Isopropyl) :

    • Propyl’s longer chain increases lipophilicity compared to methyl (: 2-isopropyl-1-methyl derivative), enhancing membrane permeability but risking off-target binding.
    • Isopropyl’s branching () may reduce steric hindrance compared to linear propyl, altering receptor fit .
  • Aromatic vs. Alkyl Substituents :

    • Fluorophenyl () and thienyl () groups enable π-π interactions, whereas propyl optimizes hydrophobic pockets without electronic effects.
  • Heterocyclic Modifications :

    • Replacement of the imidazo[4,5-c]pyridine core with γ-carboline () improves BRD4 affinity, highlighting the scaffold’s flexibility in drug design.

Biological Activity

4-Propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (CAS No. 763076-57-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H15N3
  • Molecular Weight : 165.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. It is primarily noted for its potential as an antihypertensive agent and its role in inhibiting certain enzymes and pathways relevant to cancer proliferation.

Antihypertensive Activity

Research has indicated that derivatives of tetrahydroimidazo compounds exhibit antihypertensive effects. Specifically, the compound has been shown to interact with the renin-angiotensin system (RAS), which is crucial for blood pressure regulation. A patent (US4812462A) describes related compounds that demonstrate efficacy in lowering blood pressure through modulation of this system .

Anticancer Activity

Recent studies have explored the antiproliferative effects of imidazo derivatives against various cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridines were tested for their effects on human cancer cell lines such as glioblastoma and colorectal carcinoma. The results indicated that certain derivatives exhibited significant antiproliferative activity with IC50 values in the low micromolar range .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the RAS.
  • Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Evidence indicates that it may promote apoptosis in malignant cells.

Case Studies

Several studies have assessed the biological activity of related compounds:

StudyCompound TestedCell LineIC50 (μM)Observations
1Amidino DerivativeHCT-116 (Colorectal)0.7Strong antiproliferative effect
2Bromo-substituted ImidazoLN-229 (Glioblastoma)1.8Significant inhibition of proliferation
3Unsubstituted DerivativeK-562 (CML)>20No significant activity observed

These findings illustrate the variability in biological activity based on structural modifications within the imidazo framework.

Q & A

Q. What are the recommended synthetic routes for 4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?

The synthesis of imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions. For example, analogous compounds like 2-chloro-1H-imidazo[4,5-b]pyridine derivatives are synthesized via condensation of substituted pyridines with aldehydes or ketones under reflux conditions . For the 4-propyl variant, a plausible route involves reacting 4-aminopyridine derivatives with propylating agents (e.g., propionaldehyde) in the presence of ammonia and formaldehyde, mimicking the PhIP formation pathway . Key variables affecting yield include:

  • Temperature : Higher temperatures (80–120°C) improve cyclization but may degrade sensitive intermediates.
  • Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) can accelerate imidazole ring closure.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical. For example, the imidazole ring protons (δ 7.2–8.5 ppm) and tetrahydro-pyridine protons (δ 1.5–3.0 ppm) should show distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C₉H₁₅N₃: 165.1266).
  • X-ray Crystallography : Resolves regiochemistry ambiguities, especially if substituents occupy similar electronic environments .

Q. What are the documented biological or pharmacological activities of structurally related imidazo[4,5-c]pyridine derivatives?

Analogous compounds (e.g., 2-chloro derivatives) exhibit kinase inhibition, antimicrobial activity, or receptor antagonism . For instance, 1H-imidazo[4,5-b]pyridine derivatives have shown inhibitory effects on cancer cell proliferation via ATP-competitive binding . However, the 4-propyl variant’s activity remains understudied, necessitating in vitro assays (e.g., IC₅₀ determinations in kinase panels) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and binding affinity of this compound in drug discovery contexts?

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites. For example, the propyl group’s electron-donating effect may increase imidazole ring basicity .
  • Molecular Docking : Simulate interactions with targets (e.g., kinases). A study on pyrazolo[4,3-c]pyridines revealed that substituent positioning (e.g., para vs. meta) alters binding pocket occupancy .
  • MD Simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity across studies?

  • Meta-analysis : Compare reaction parameters (e.g., solvent, catalyst) from disparate studies. For example, yields of imidazo[4,5-c]pyridines vary by >30% when using DMF vs. THF .
  • Control Experiments : Replicate conflicting protocols with standardized reagents to isolate variables (e.g., trace water content).
  • Orthogonal assays : If biological activity discrepancies exist, validate using multiple assays (e.g., SPR vs. fluorescence polarization) .

Q. How can the stability of this compound be optimized under physiological or storage conditions?

  • pH Stability : Test degradation kinetics in buffers (pH 2–9). Imidazole rings are prone to hydrolysis under strongly acidic/basic conditions .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life.
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (λmax ~270 nm) .

Methodological Guidance

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., varying alkyl chain length or halogen placement) .
  • Multivariate Analysis : Use QSAR models correlating descriptors (e.g., logP, polar surface area) with bioactivity .
  • Cohort Studies : Compare pharmacokinetic profiles (e.g., Cmax, t₁/₂) in animal models for lead optimization .

Q. How should researchers address low yields in large-scale syntheses?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance hydrogenation efficiency in tetrahydro-pyridine formation .
  • DoE (Design of Experiments) : Optimize variables (temperature, stoichiometry) using Taguchi or response surface methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.